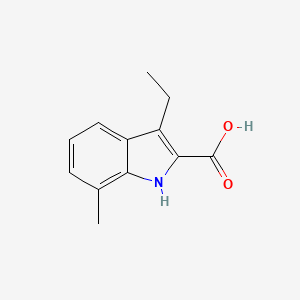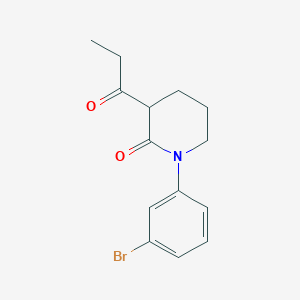![molecular formula C12H15NO2 B13221082 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is known for its unique structure, which includes a cyclobutanone ring attached to a phenoxymethyl group and an aminomethyl group. It is primarily used in research and development due to its reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(aminomethyl)phenol with cyclobutanone in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenoxymethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)phenol: Shares the aminomethyl group but lacks the cyclobutanone ring.
Cyclobutanone: Contains the cyclobutanone ring but lacks the phenoxymethyl and aminomethyl groups.
Phenoxymethylcyclobutane: Contains the phenoxymethyl group and cyclobutane ring but lacks the aminomethyl group.
Uniqueness
3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for research and development, offering opportunities for the synthesis of novel molecules and the exploration of new chemical and biological activities .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-[[4-(aminomethyl)phenoxy]methyl]cyclobutan-1-one |
InChI |
InChI=1S/C12H15NO2/c13-7-9-1-3-12(4-2-9)15-8-10-5-11(14)6-10/h1-4,10H,5-8,13H2 |
Clave InChI |
OXEUDBXFTNBLCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)COC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



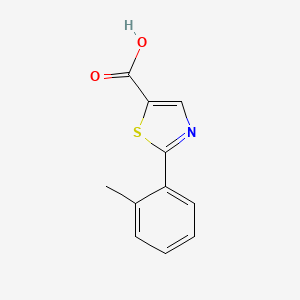
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)
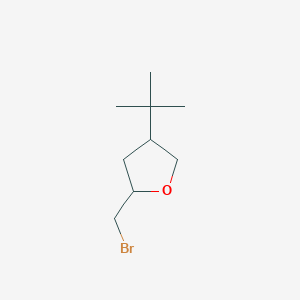
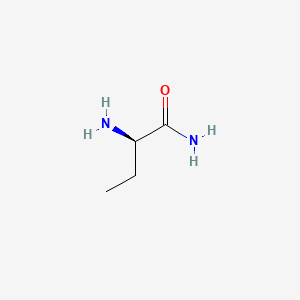
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)

